2-Fluoro-3-pentafluoroethylpyridine
Description
2-Fluoro-3-pentafluoroethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H3F6N. This compound is characterized by the presence of both fluorine and pentafluoroethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-5-4(2-1-3-14-5)6(9,10)7(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASSQNNLRATLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713163-12-2 | |
| Record name | 2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the desired product . The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-pentafluoroethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Addition Reactions: The presence of electron-withdrawing fluorine atoms makes the pyridine ring susceptible to addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include TBAF, DAST, and various electrophiles and nucleophiles . Reaction conditions typically involve polar aprotic solvents and controlled temperatures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while addition reactions can lead to the formation of complex adducts .
Scientific Research Applications
2-Fluoro-3-pentafluoroethylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-pentafluoroethylpyridine involves its interaction with specific molecular targets, often through the formation of strong hydrogen bonds and electrostatic interactions due to the presence of fluorine atoms . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, offering different reactivity and properties.
3-Bromo-2-fluoropyridine: A halogenated pyridine with distinct chemical behavior due to the presence of both bromine and fluorine atoms.
Uniqueness
2-Fluoro-3-pentafluoroethylpyridine is unique due to the presence of the pentafluoroethyl group, which imparts enhanced electron-withdrawing effects and influences the compound’s reactivity and stability . This makes it particularly valuable in applications requiring high chemical resistance and specific electronic properties .
Biological Activity
Overview
2-Fluoro-3-pentafluoroethylpyridine (CAS No. 1713163-12-2) is a fluorinated pyridine derivative characterized by its unique pentafluoroethyl group, which enhances its electron-withdrawing properties. This compound has garnered interest in various fields, including medicinal chemistry, agrochemicals, and materials science due to its distinct chemical and biological properties.
- Molecular Formula : C7H3F6N
- Molecular Weight : 215.10 g/mol
- IUPAC Name : 2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
The presence of multiple fluorine atoms contributes to the compound's stability and reactivity, making it suitable for diverse applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The electron-withdrawing nature of the pentafluoroethyl group enhances the compound's affinity for biological macromolecules, influencing various biochemical pathways.
Anti-inflammatory Effects
Fluorinated compounds are often explored for their anti-inflammatory properties. The unique structure of this compound may allow for modulation of inflammatory pathways, although detailed studies are necessary to confirm these effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on fluorinated pyridines demonstrated that compounds with electron-withdrawing groups like pentafluoroethyl exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
- Pharmaceutical Applications : In drug discovery, fluorinated compounds are known for improving metabolic stability and bioavailability. Preliminary studies indicate that this compound could serve as a scaffold for synthesizing novel pharmaceuticals with improved therapeutic profiles.
- Material Science : The compound's stability under various environmental conditions makes it an attractive candidate for use in advanced materials with enhanced chemical resistance and thermal stability.
Comparative Analysis
The following table summarizes the properties and activities of this compound in relation to similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Stability |
|---|---|---|---|
| This compound | Moderate | Potentially significant | High |
| 2-Fluoro-3-trifluoromethylpyridine | Low | Moderate | Moderate |
| 2,6-Difluoropyridine | High | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
